

Structure-activity relationship (SAR) of Riok2-IN-2 and its analogs

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of RIO Kinase 2 (RIOK2) Inhibitors

Disclaimer: The specific compound "Riok2-IN-2" is not a publicly recognized identifier in the reviewed scientific literature. This guide will focus on the structure-activity relationships of well-characterized, publicly disclosed RIOK2 inhibitors and their analogs, for which substantial data is available.

Introduction to RIO Kinase 2 (RIOK2) as a Therapeutic Target

Right Open Reading Frame Kinase 2 (RIOK2) is a crucial, evolutionarily conserved atypical serine/threonine kinase. It plays an essential role in the final cytoplasmic maturation steps of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] RIOK2's kinase activity is required for the release of assembly factors from the pre-40S particle, enabling its final conversion into the mature 40S subunit.[1] Beyond ribosome biogenesis, RIOK2 is also implicated in the regulation of the metaphase-anaphase transition during mitosis.[1]

Given that cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation, RIOK2 has emerged as a compelling therapeutic target.[2] Overexpression of RIOK2 is associated with poor clinical outcomes in various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and acute myeloid leukemia (AML).[3][4][5] Inhibition of



RIOK2 has been shown to decrease cell viability and migration in tumor cells, making it an attractive strategy for cancer therapy.[3][4]

Structure-Activity Relationship (SAR) of Naphthyl-Pyridine Analogs

A significant advancement in the development of RIOK2 inhibitors came with the discovery of a series of naphthyl-pyridine-based compounds. The SAR for this class of inhibitors has been elucidated, aided by the publication of a co-crystal structure of an analog bound to RIOK2 (PDB ID: 6HK6).[3][6][7] This structure has been instrumental in guiding further analog design.

The core scaffold consists of a 2-(acylamino)pyridine moiety attached to a naphthalene ring system. The SAR exploration has focused on modifications to the pyridine and naphthalene rings, as well as the linker.

Key SAR Insights:

- Pyridine Core: The pyridine-amide core is essential for maintaining key hydrogen bonds with the kinase hinge region.[3]
- Naphthalene Moiety: Replacement of a biphenyl moiety with a 2-substituted naphthalene was found to optimize interactions with residues at the entrance of the ATP-binding site.
- Substitutions on the Pyridine Ring: A 4-methyl substituent on the pyridine ring leads to favorable hydrophobic interactions with Met101, Ile111, and Val4.[7] The pocket accommodating the pyridine ring is tight, with enough space for a 4-methyl group but not a larger 5-methyl substituent without conformational changes.[7]

The general structure of the lead compound, often referred to as compound 1 in the literature, and a more potent analog, 6a, are shown below, highlighting the areas of SAR exploration.[3]

Quantitative SAR Data

The following tables summarize the quantitative data for the naphthyl-pyridine series of RIOK2 inhibitors, comparing their biochemical binding affinities and cellular target engagement.



Table 1: Cellular Activity of Naphthyl-Pyridine Analogs in the RIOK2 NanoBRET Assay[8]

Compound	R Group	IC50 (nM) in RIOK2 NanoBRET Assay
1	Н	14,600
6a	4-F	1,100
6b	3-F	2,000
6c	2-F	2,700
6d	4-Cl	1,400
6e	4-CH3	1,600
6f	4-OCH3	2,000
6g	3,4-diF	1,400

Data extracted from "Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series".[3][8]

Table 2: Comparison of Biochemical Binding and Enzymatic Activity for Compound 1[3]

Kinase	Binding Affinity Kd (nM)	Enzymatic Activity IC50 (nM)
RIOK2	140	N.D.
MAPK8	220	>10,000
MAPK10	340	4,700
GSK3α	870	5,200
SNRK	890	>10,000
HIPK1	1,100	>10,000
	•	·



N.D. = Not Determined. This table highlights that potent biochemical binding does not always translate to potent enzymatic inhibition for off-target kinases.[3]

Table 3: Selectivity Profile of Compound 6a[8]

Kinase	Enzymatic Activity IC50 (nM)
RIOK2	N.D.
MAPK8	>10,000
MAPK10	5,100
GSK3α	4,500
SNRK	>10,000
HIPK1	>10,000

This demonstrates that the improved cellular potency of analog 6a maintains a similar off-target selectivity profile to the parent compound 1.[8]

Other RIOK2 Inhibitors

Besides the naphthyl-pyridine series, other compounds have been identified as RIOK2 inhibitors.

- CQ211: A potent and selective RIOK2 inhibitor with a Kd of 6.1 nM.[9] CQ211 has shown anti-proliferative activity against several cancer cell lines.[9]
- NSC139021: Identified as a RIOK2 inhibitor that exerts anti-tumor effects in glioblastoma.[10]
 However, some studies suggest its mechanism in glioblastoma may be independent of RIOK2.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity.



RIOK2 NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to the RIOK2 target within living cells.[3][11]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. RIOK2 is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the RIOK2 active site serves as the energy acceptor. When the tracer is bound to the RIOK2-NanoLuc fusion protein, BRET occurs upon addition of the NanoLuc substrate. Test compounds compete with the tracer for binding to RIOK2. Displacement of the tracer by a compound leads to a decrease in the BRET signal, which is measured to determine the compound's IC50 value.[3][8]

Detailed Protocol:

- Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS.[3] The cells are then transfected with a plasmid encoding the NanoLuc-RIOK2 fusion protein.[11][12]
- Cell Seeding: Transfected HEK293 cells are seeded into 384-well plates.[11]
- Compound and Tracer Addition: The cells are pre-treated with the NanoBRET™ tracer (e.g., Tracer K-5) and then incubated with various concentrations of the test compound for a specified period (e.g., 1 hour).[11]
- Signal Detection: The NanoLuc substrate is added to the wells. The BRET signal is measured using a plate reader capable of detecting both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths.[12]
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[11]

Radiometric Kinase Assay (General Protocol)



This is a traditional method to measure the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]

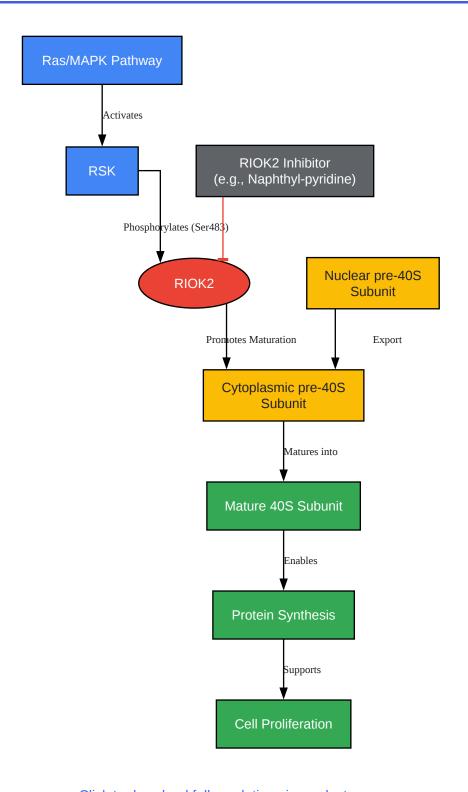
Principle: The kinase reaction is performed in the presence of a substrate (a protein or peptide) and ATP that has its gamma-phosphate radiolabeled (e.g., with ³²P or ³³P). If the kinase is active, it will transfer the radiolabeled phosphate to the substrate. The reaction products are then separated from the unused radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose paper that binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a phosphorimager or scintillation counter, which is proportional to the kinase activity.[13]

Detailed Protocol:

- Reaction Setup: A reaction mixture is prepared containing the kinase buffer, the substrate, the RIOK2 enzyme, and the test inhibitor at various concentrations.
- Initiation: The reaction is initiated by adding a mixture of unlabeled ATP and y-32P-ATP.[13]
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphate transfer.[13]
- Stopping the Reaction: The reaction is stopped, often by adding a strong acid or by spotting onto the capture membrane.
- Separation and Washing: The reaction mixture is spotted onto phosphocellulose paper. The paper is then washed multiple times to remove unincorporated radiolabeled ATP.[13]
- Quantification: The radioactivity on the dried paper is measured using a phosphorimager. [13]
- Data Analysis: The level of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (DMSO vehicle). IC50 values are then determined from dose-response curves.

Visualizations Signaling Pathway of RIOK2



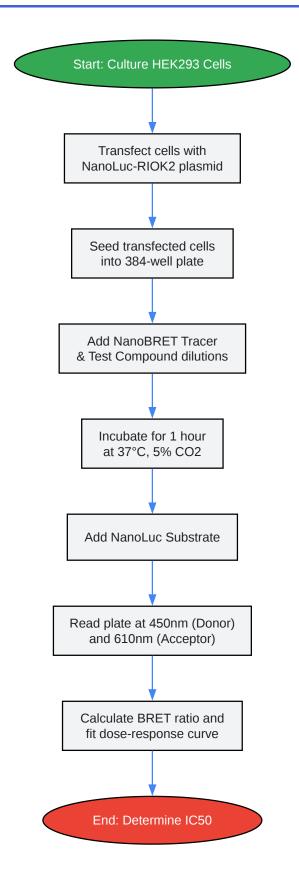


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Caption: RIOK2 signaling in ribosome biogenesis and the point of inhibition.

Experimental Workflow for NanoBRET Assay



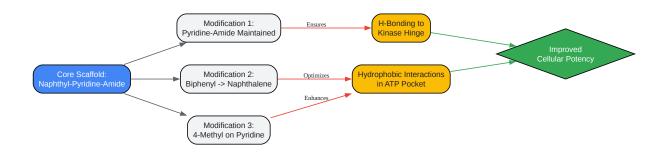


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Caption: Workflow for the RIOK2 NanoBRET Target Engagement Assay.



SAR Logic for Naphthyl-Pyridine Analogs



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